4-(2-Fluorobenzyl)piperidine

Sigma receptor PET imaging Fluorine positional SAR

Researchers optimizing σ receptor selectivity face significant variability from fluorine positional isomerism-σ2/σ1 ratios span 0.1 to 9 across closely related 4-benzylpiperidine analogs. 4-(2-Fluorobenzyl)piperidine (CAS 194288-97-6) delivers the precise 2-fluoro substitution pattern that maintains high σ1 affinity (Ki = 0.38-0.98 nM) while yielding approximately 5-fold lower σ2 affinity (Ki = 20.3-22.8 nM) versus the 4-fluoro isomer, enabling σ1-biased probe development. • Defined σ1/σ2 selectivity profile validated by published benzamide radioligand SAR studies • Direct comparator scaffold for mapping electronic/steric contributions of fluorine position on receptor engagement • Supplied at ≥95% purity; store at 2-8°C under inert atmosphere for maximum stability

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 194288-97-6
Cat. No. B066765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorobenzyl)piperidine
CAS194288-97-6
Synonyms4-(2-fluorobenzyl)piperidine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=CC=C2F
InChIInChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
InChIKeyHPTZGYXMDTTYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorobenzyl)piperidine: Core Properties & Procurement


4-(2-Fluorobenzyl)piperidine (CAS 194288-97-6) is a fluorinated piperidine derivative with molecular formula C12H16FN and molecular weight 193.26 g/mol . This compound features a piperidine ring substituted at the 4-position with a 2-fluorobenzyl moiety, introducing both steric and electronic properties that differentiate it from non-fluorinated and positional isomers in medicinal chemistry applications . The compound is typically supplied as a white to off-white solid, with a calculated density of 1.044 g/mL at 20°C, boiling point of 281.0±20.0°C at 760 torr, and estimated aqueous solubility of 0.72 g/L at 25°C . Its hydrochloride salt form (CAS 193357-26-5, MFCD09787475) is commercially available at purities typically ranging from 95% to 97% from major suppliers, with specifications recommending storage under inert atmosphere at room temperature .

Why 4-(2-Fluorobenzyl)piperidine Cannot Be Substituted


4-(2-Fluorobenzyl)piperidine cannot be substituted with non-fluorinated 4-benzylpiperidine or positional isomers (e.g., 4-(4-fluorobenzyl)piperidine) without fundamentally altering pharmacological outcomes. Systematic SAR studies demonstrate that the presence and position of fluorine on the benzyl ring dramatically modulates σ receptor subtype selectivity, with σ2/σ1 selectivity ratios varying from 0.1 to 9 across closely related analogs [1]. In the benzamide radioligand series, 4-fluoro-substituted analogs exhibited σ2 binding affinity (Ki = 3.77-4.02 nM) approximately 5-fold more potent than corresponding 2-fluoro analogs (Ki = 20.3-22.8 nM), while both maintained high σ1 affinity (Ki = 0.38-0.98 nM) [2]. This fluorine positional effect translates into measurable differences in receptor engagement profiles, making the 2-fluoro substitution pattern a non-interchangeable design element for σ1-selective versus pan-σ ligand development strategies.

4-(2-Fluorobenzyl)piperidine: Evidence of Differentiation


Fluorine Position Effect on σ2 Receptor Affinity

In the N-fluorobenzylpiperidin-4-yl benzamide series, the 2-fluoro substitution pattern produces markedly different σ2 receptor binding compared to 4-fluoro substitution. The 4-fluoro-substituted benzamides exhibited σ2 affinity of Ki = 3.77-4.02 nM, whereas the corresponding 2-fluoro analogs showed Ki = 20.3-22.8 nM, representing an approximately 5-fold difference in potency [1]. Both substitution patterns maintained high σ1 affinity (Ki = 0.38-0.98 nM across the series), indicating that the fluorine position selectively modulates σ2 binding while preserving σ1 engagement [1].

Sigma receptor PET imaging Fluorine positional SAR

Tunable σ1/σ2 Selectivity via 4-Benzylpiperidine Core

Systematic SAR evaluation of 4-benzylpiperidine derivatives revealed that modifications to the aralkyl moiety produce σ2/σ1 selectivity ratios ranging from 0.1 to 9 across the compound series [1]. This wide selectivity window demonstrates that the 4-benzylpiperidine scaffold—the core structure of 4-(2-fluorobenzyl)piperidine—is intrinsically tunable for sigma receptor subtype preference through substituent modification. Notably, the compounds showed overall selectivity for sigma receptors versus serotonin 5-HT1A and dopamine D2 receptors, with specific analogs (9aa, 9ba, 9ab) exhibiting nanomolar affinity for both sigma and 5-HT1A receptors while maintaining D2 selectivity [1].

Sigma receptor SAR Piperidine scaffold

D4 to σ1 Target Switching via Piperidine Scaffold

Starting from a previously disclosed piperidine scaffold targeting dopamine D4 receptors, researchers identified a class of potent sigma-1 (σ1) modulators through systematic SAR exploration [1]. This work characterized the key structural components that lead to divergence in D4 and σ1 activity, demonstrating that the piperidine scaffold can be rationally tuned to shift selectivity from dopaminergic to sigma receptor pharmacology [1]. Lead compounds were further profiled against off-target receptors and evaluated in both in vitro and in vivo pharmacokinetic studies [1].

Sigma-1 receptor Dopamine D4 receptor Scaffold repurposing

4-Fluorobenzylpiperidine as σ1 Ligand Benchmark

In a systematic evaluation of piperidine propionamide derivatives, Compound 44 (N-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxy-phenyl)propionamide) containing a 4-fluorobenzylpiperidine moiety demonstrated the highest affinity for σ1 receptor with Ki = 1.86 nM and μ opioid receptor with Ki = 2.1 nM [1]. This compound exhibited potent analgesic activity in the formalin test with ED50 = 15.1 ± 1.67 mg/kg and showed equivalent analgesic effects to S1RA (a known σ1 antagonist) in a chronic constriction injury (CCI) neuropathic pain model [1].

Sigma-1 receptor Neuropathic pain Dual pharmacology

4-(2-Fluorobenzyl)piperidine: Research & Procurement Applications


σ1-Selective PET Tracer Development

4-(2-Fluorobenzyl)piperidine serves as a strategic scaffold for developing σ1-selective PET imaging agents. Based on direct comparative data showing that 2-fluoro-substituted benzamides exhibit 5-fold lower σ2 affinity (Ki = 20.3-22.8 nM) than 4-fluoro analogs (Ki = 3.77-4.02 nM) while maintaining high σ1 affinity (Ki = 0.38-0.98 nM), this compound is particularly suitable when σ1 selectivity over σ2 is required for imaging specificity [4]. The 2-fluorobenzyl moiety can be further functionalized for 18F radiolabeling or serve as a cold reference standard in radiochemistry development programs.

Fluorine Positional SAR for Sigma Receptor Subtypes

The wide σ2/σ1 selectivity window (0.1 to 9) demonstrated for 4-benzylpiperidine derivatives supports systematic SAR campaigns investigating how fluorine substitution position modulates sigma receptor engagement [4]. 4-(2-Fluorobenzyl)piperidine enables direct comparison with its 4-fluoro positional isomer to map the electronic and steric contributions of fluorine placement on receptor binding, providing a rational basis for optimizing σ1/σ2 selectivity ratios in lead optimization programs.

Dopamine D4 to Sigma-1 Receptor Target Switching Programs

For research groups transitioning from dopaminergic to sigma receptor programs, 4-(2-fluorobenzyl)piperidine offers continuity with established piperidine scaffold chemistry while enabling exploration of σ1 pharmacology. Published SAR work demonstrates that piperidine scaffolds can be tuned to achieve functional divergence between D4 and σ1 activity, with lead compounds validated through off-target screening and in vivo pharmacokinetic studies [4]. This scaffold repurposing strategy reduces the synthetic burden of de novo lead discovery.

Dual σ1/μ Opioid Ligand Design

Given that 4-fluorobenzylpiperidine-containing compounds achieve single-digit nanomolar affinity for both σ1 (Ki = 1.86 nM) and μ opioid (Ki = 2.1 nM) receptors with in vivo analgesic efficacy (ED50 = 15.1 mg/kg in formalin test) [4], 4-(2-fluorobenzyl)piperidine provides a comparator scaffold for evaluating how fluorine positional isomerism affects dual receptor pharmacology. This is particularly relevant for developing neuropathic pain therapeutics where balancing σ1 antagonism with μ opioid agonism is therapeutically desirable.

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